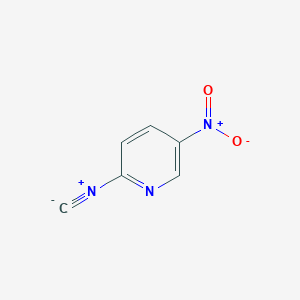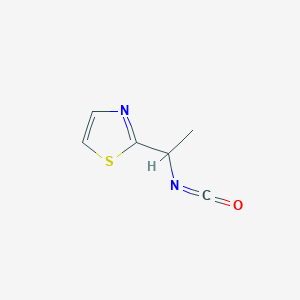
2-(1-Isocyanatoethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Isocyanatoethyl)-1,3-thiazole is an organic compound that belongs to the class of isocyanates and thiazoles It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl group, which is further connected to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)-1,3-thiazole typically involves the reaction of 2-(1-aminoethyl)-1,3-thiazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{2-(1-aminoethyl)-1,3-thiazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and provide a more controlled release of phosgene during the reaction. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Isocyanatoethyl)-1,3-thiazole undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Electrophiles: React with the thiazole ring in substitution reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-(1-Isocyanatoethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings, where its isocyanate group can react with various nucleophiles to form durable materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Isocyanatoethyl)-1,3-thiazole primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The thiazole ring may also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Isocyanatoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a thiazole ring.
1-Isocyanatoethylbenzene: Contains a benzene ring instead of a thiazole ring.
2-Isocyanatoethyl methacrylate: Contains a methacrylate group instead of a thiazole ring.
Uniqueness
2-(1-Isocyanatoethyl)-1,3-thiazole is unique due to the presence of both an isocyanate group and a thiazole ring. This combination imparts distinct reactivity and bioactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
2-(1-isocyanatoethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-3,5H,1H3 |
Clave InChI |
NXSSCXBTINNPIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



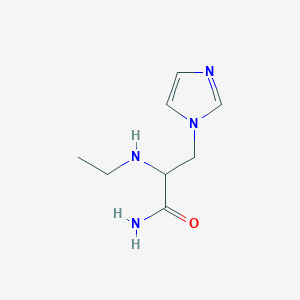
 ketone](/img/structure/B13618087.png)
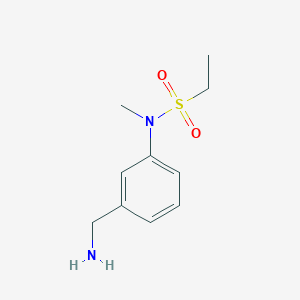
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
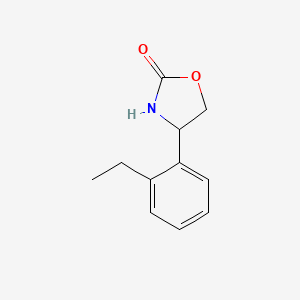

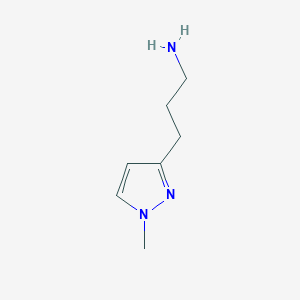
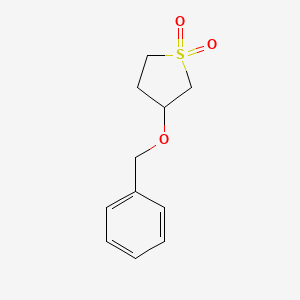
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
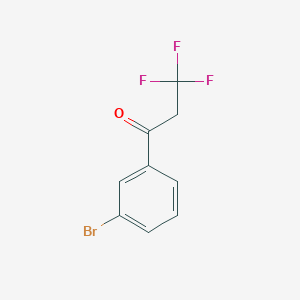
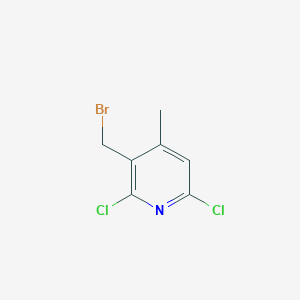
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
